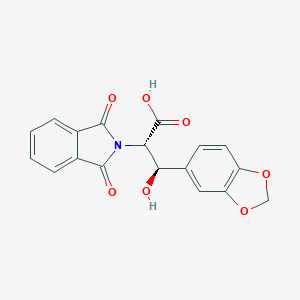
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.
化学反应分析
Types of Reactions
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.
科学研究应用
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.
Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
作用机制
The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.
相似化合物的比较
Similar Compounds
- 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
- This compound- [13C2,15N]
Uniqueness
This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.
生物活性
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified form of DL-threo-Droxidopa, primarily known for its application in treating neurogenic orthostatic hypotension and as a precursor to norepinephrine. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action in various biological systems.
The molecular formula for this compound is C16H13NO7. Its structure includes a benzodioxole moiety and a phthalimido group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO7 |
| Molecular Weight | 303.28 g/mol |
| IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
The biological activity of this compound involves several mechanisms:
- Norepinephrine Precursor : It acts as a precursor to norepinephrine, which is crucial for regulating blood pressure and other autonomic functions.
- Receptor Interaction : The compound binds to adrenergic receptors, enhancing sympathetic nervous system activity and improving blood pressure regulation in patients with autonomic dysfunction .
- Metabolic Pathways : Studies indicate that it influences metabolic pathways by modulating enzyme activities related to catecholamine synthesis.
Biological Activity Studies
Research exploring the biological activity of this compound has yielded significant findings:
Clinical Trials
A randomized double-blind placebo-controlled trial investigated the effects of DL-DOPS (the active form) on patients with neurogenic orthostatic hypotension. The results indicated:
- Blood Pressure Improvement : Significant increases in both supine and upright systolic blood pressure were observed (p<0.001) after administration .
- Norepinephrine Levels : There was a marked increase in plasma norepinephrine levels post-treatment (p<0.0001), suggesting enhanced sympathetic activity .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Patient A : A 65-year-old male with Parkinson's disease experienced improved orthostatic tolerance and reduced dizziness after treatment with DL-DOPS.
- Patient B : A 72-year-old female with multiple system atrophy reported enhanced quality of life and increased daily activities following therapy with this compound.
Comparative Analysis
Comparing this compound to similar compounds reveals its unique properties:
| Compound | Key Features |
|---|---|
| DL-threo-Droxidopa | Direct norepinephrine precursor; lacks phthalimido group |
| This compound | Enhanced receptor binding; improved pharmacokinetics |
| Droxidopa (unmodified) | Less potent; limited bioavailability |
属性
IUPAC Name |
(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














